An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic acid. In the absence of experimentally acquired spectra in publicly available literature, this document serves as a robust predictive guide based on established NMR principles, spectral data of analogous compounds, and theoretical chemical shift calculations. This resource is intended to aid researchers in the identification, characterization, and purity assessment of this and related molecular scaffolds.
Introduction: The Significance of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid and NMR Spectroscopy
2-Amino-3-benzoyl-alpha-oxo-benzeneacetic acid is a complex organic molecule featuring a substituted aminobenzophenone core with an alpha-keto acid moiety. Molecules with the aminobenzophenone framework are of significant interest in medicinal chemistry and drug development. For instance, they are precursors to various pharmacologically active compounds. The alpha-oxo-benzeneacetic acid portion also contributes to the molecule's reactivity and potential biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structure elucidation of organic molecules.[1] By providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule, ¹H and ¹³C NMR are critical for confirming molecular structure, assessing purity, and studying molecular dynamics. This guide will delve into the predicted spectral characteristics of the title compound, offering a foundational understanding for researchers working with this or structurally similar molecules.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic acid is expected to exhibit a series of signals corresponding to the distinct proton environments in the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings, including the electron-donating amino group and the electron-withdrawing benzoyl and alpha-oxo-acetic acid groups. Protons on aromatic rings typically resonate in the downfield region of the spectrum (δ 6.5-8.0 ppm).[2]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~7.8 - 8.0 | d | ~7-8 | 1H |
| H-5 | ~6.8 - 7.0 | t | ~7-8 | 1H |
| H-6 | ~7.3 - 7.5 | d | ~7-8 | 1H |
| H-2' | ~7.6 - 7.8 | d | ~7-8 | 2H |
| H-3' | ~7.4 - 7.6 | t | ~7-8 | 2H |
| H-4' | ~7.5 - 7.7 | t | ~7-8 | 1H |
| -NH₂ | ~5.0 - 6.0 | br s | - | 2H |
| -COOH | ~10.0 - 13.0 | br s | - | 1H |
Disclaimer: These are predicted values and may vary depending on the solvent and experimental conditions.
Rationale for ¹H NMR Assignments
The predicted chemical shifts are based on the analysis of structurally related compounds, such as 2-aminobenzophenone, and established additive models for substituent effects on aromatic rings.
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Aromatic Protons (H-4, H-5, H-6): The protons on the amino-substituted ring are expected to be influenced by both the electron-donating amino group (-NH₂) and the electron-withdrawing benzoyl and alpha-oxo-acetic acid groups. The ortho and para positions relative to the amino group would be shielded, while the positions ortho and para to the electron-withdrawing groups would be deshielded. The complex substitution pattern leads to a predicted spectrum with distinct signals for each of the three protons on this ring.
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Benzoyl Protons (H-2', H-3', H-4'): The protons of the unsubstituted benzoyl ring are expected to show a more conventional pattern. The ortho protons (H-2') will be the most deshielded due to the proximity to the carbonyl group.
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Amine Protons (-NH₂): The chemical shift of amine protons can be broad and variable, often appearing between δ 5.0 and 6.0 ppm. The exact position and broadness depend on factors like solvent, concentration, and temperature, due to hydrogen bonding and exchange.[3][4]
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Carboxylic Acid Proton (-COOH): The carboxylic acid proton is highly deshielded and is expected to appear as a broad singlet at a very downfield chemical shift, typically between δ 10.0 and 13.0 ppm. Its exchange with residual water in the solvent can also lead to signal broadening.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Aromatic carbons typically resonate in the δ 120-150 ppm range.[2] The carbonyl carbons of the ketone and the alpha-keto acid will appear significantly downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~120 - 125 |
| C-2 | ~145 - 150 |
| C-3 | ~130 - 135 |
| C-4 | ~135 - 140 |
| C-5 | ~115 - 120 |
| C-6 | ~125 - 130 |
| C-1' | ~135 - 140 |
| C-2' | ~128 - 132 |
| C-3' | ~127 - 130 |
| C-4' | ~130 - 135 |
| C=O (benzoyl) | ~195 - 200 |
| C=O (alpha-keto) | ~190 - 195 |
| COOH | ~165 - 170 |
Disclaimer: These are predicted values and may vary depending on the solvent and experimental conditions.
Rationale for ¹³C NMR Assignments
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Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon bearing the amino group (C-2) is expected to be shifted downfield due to the nitrogen's electronegativity. The carbons ortho and para to the amino group will be shielded (shifted upfield) due to resonance effects. The carbons attached to the electron-withdrawing groups (C-1 and C-3) will be deshielded (shifted downfield).
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Carbonyl Carbons: The ketone (benzoyl C=O) and the alpha-keto C=O are expected to have the most downfield chemical shifts, typically in the range of δ 190-200 ppm.
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Carboxylic Acid Carbon: The carboxylic acid carbonyl carbon (COOH) is expected to resonate at a lower chemical shift compared to the ketone carbonyls, typically in the range of δ 165-170 ppm.
Proposed Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic acid, the following experimental protocol is recommended:
Sample Preparation
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Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve polar compounds and to slow down the exchange of labile protons (NH₂ and COOH), resulting in sharper signals for these groups.[3] Deuterated chloroform (CDCl₃) could also be used, but the labile proton signals might be broader or even exchange with residual water.
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Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR instruments can also reference the spectra to the residual solvent peak.
NMR Instrument Parameters
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Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for analyzing the complex aromatic region.
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¹H NMR Parameters:
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Pulse Sequence: A standard single-pulse experiment is usually sufficient.
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Acquisition Time (at): ~2-4 seconds.
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Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration of all signals.
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Number of Scans (ns): 8-16 scans, depending on the sample concentration.
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¹³C NMR Parameters:
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Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to obtain a spectrum with singlets for each carbon.
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Acquisition Time (at): ~1-2 seconds.
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Relaxation Delay (d1): 2-5 seconds.
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Number of Scans (ns): A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
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Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure with atom numbering for NMR assignment.
NMR Data Acquisition Workflow
